
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring structure, which is substituted with hydroxyl groups at the 3 and 4 positions, a methyl group at the 2 position, and a phenylmethyl group at the 1 position. The stereochemistry of the compound is defined by the (2S,3S,4S) configuration, which is crucial for its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine and benzyl bromide.
Formation of Intermediate: The initial step involves the alkylation of 2-methylpyrrolidine with benzyl bromide to form 1-benzyl-2-methylpyrrolidine.
Oxidation: The intermediate is then subjected to oxidation using reagents like potassium permanganate or osmium tetroxide to introduce hydroxyl groups at the 3 and 4 positions, yielding the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon (Pd/C) to achieve selective hydrogenation.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and stereochemical integrity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding pyrrolidine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include:
Ketones: Formed through oxidation.
Pyrrolidines: Formed through reduction.
Substituted Pyrrolidines: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body.
Pathways: It modulates biochemical pathways related to neurotransmission and signal transduction.
Effects: The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2R,3R,4R)-: The enantiomer of the compound with different stereochemistry.
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4R)-: A diastereomer with different stereochemistry at the 4 position.
2-Methyl-1-(phenylmethyl)pyrrolidine: Lacks the hydroxyl groups at the 3 and 4 positions.
Uniqueness
The uniqueness of 3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- lies in its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its enantiomers and diastereomers.
Eigenschaften
CAS-Nummer |
162466-21-9 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(2S,3S,4S)-1-benzyl-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15)11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9,11-12,14-15H,7-8H2,1H3/t9-,11-,12-/m0/s1 |
InChI-Schlüssel |
HRIVUJVATFHGST-DLOVCJGASA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O |
Kanonische SMILES |
CC1C(C(CN1CC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


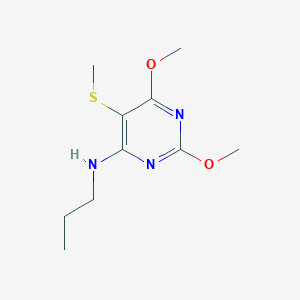
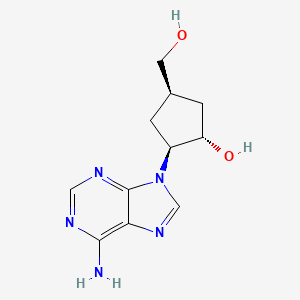
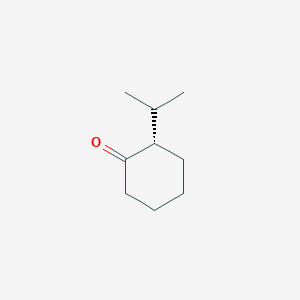

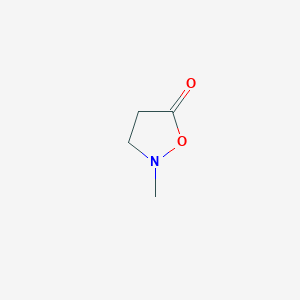
![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)
![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
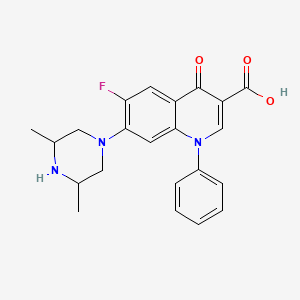


![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)
![Furo[3,4-b]furan](/img/structure/B12916448.png)

